5-Bromo-2-chloro-4-nitropyridine 1-oxide
Description
Historical Context and Discovery
The discovery of 5-bromo-2-chloro-4-nitropyridine 1-oxide emerged from advancements in heterocyclic chemistry during the late 20th century. While pyridine-N-oxides were first synthesized in the early 1900s through oxidation reactions using peroxy acids, the introduction of multiple substituents to the pyridine ring required innovations in regioselective halogenation and nitration techniques. The compound’s synthesis likely evolved from methodologies described in patents such as CN115160220A, which detail oxidation protocols for pyridine derivatives using m-chloroperoxybenzoic acid in dichloromethane. Early research focused on optimizing reaction conditions to achieve precise functionalization at positions 2, 4, and 5 of the pyridine ring, balancing steric and electronic effects from bromine, chlorine, and nitro groups.
Structural Elucidation and Confirmation
The molecular structure of this compound ($$C5H2BrClN2O3$$) was confirmed through a combination of spectroscopic and crystallographic techniques. Key findings include:
The nitro group at position 4 adopts a planar configuration, while the N-oxide group induces electron redistribution across the aromatic system. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, with $$^1H$$-NMR peaks at δ 8.52 (H-3) and δ 8.89 (H-6) ppm, consistent with deshielding effects from electronegative substituents.
Nomenclature and Classification
The compound is systematically named according to IUPAC rules:
- Parent structure : Pyridine 1-oxide
- Substituents :
- Bromine at position 5
- Chlorine at position 2
- Nitro group at position 4
Alternative designations include:
- 2-Chloro-4-nitro-5-bromopyridine 1-oxide
- 5-Bromo-2-chloro-4-nitro-1λ⁵-pyridin-1-one
It belongs to the class of halogenated nitroaromatic N-oxides , characterized by:
Position in Heterocyclic Chemistry
As a polyfunctionalized pyridine derivative, this compound occupies a critical niche in synthetic chemistry:
- Electron-deficient heterocycle : The combined effects of Br, Cl, NO₂, and N-oxide groups create a strongly electron-deficient ring system, facilitating nucleophilic aromatic substitution (SNAr) reactions.
- Building block : Serves as a precursor for pharmaceuticals, agrochemicals, and coordination complexes. For example:
- Reactivity profile :
The compound’s versatility is exemplified in its role in synthesizing zinc pyrithione analogs, where halogen substituents modulate biocidal activity.
Structural Analysis Table
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2 | Chlorine | -I, -M | Moderate |
| 4 | Nitro | Strong -I, -M | Minimal |
| 5 | Bromine | -I, +M (weak) | Significant |
| 1 | N-oxide | +M (resonance) | Negligible |
Key: -I = inductive withdrawal, +M = mesomeric donation.
Properties
IUPAC Name |
5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKIYKPSUWDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856984 | |
| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379366-01-4 | |
| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide typically follows a sequential approach:
- Nitration of 2-chloropyridine to introduce the nitro group at the 4-position.
- Bromination at the 5-position of the nitropyridine ring.
- Oxidation of the pyridine nitrogen to the N-oxide.
This sequence allows for regioselective functionalization and high purity of the final product.
Detailed Stepwise Preparation
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 2-chloropyridine | Mixed acid (HNO₃/H₂SO₄), 0–5°C | Controlled low temperature minimizes side reactions; yields 2-chloro-4-nitropyridine |
| 2 | Bromination at 5-position | Bromine (Br₂) in HBr or N-bromosuccinimide (NBS) with catalytic FeBr₃ | Electrophilic substitution selectively at C5; NBS preferred for milder conditions |
| 3 | Oxidation to N-oxide | m-Chloroperbenzoic acid (mCPBA) in dichloromethane, 0°C | Converts pyridine nitrogen to N-oxide; low temperature controls over-oxidation |
| 4 | Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) | Ensures ≥98% purity; HPLC monitoring recommended |
Alternative Oxidation Method
An alternative oxidation approach involves using hydrogen peroxide (H₂O₂) with a suitable catalyst to convert 5-bromo-2-chloro-4-nitropyridine precursor directly to the N-oxide derivative. This method is advantageous for scalability and environmental friendliness.
| Oxidation Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Peracid oxidation | mCPBA, DCM, 0°C | Controlled temperature, short reaction time | High selectivity, widely used in lab-scale synthesis |
| Hydrogen peroxide oxidation | H₂O₂ with catalyst (e.g., sulfur/zeolite), acetone/water solvent, 10–40°C | Mild conditions, scalable | Cost-effective, greener oxidant, suitable for industrial production |
In industrial settings, the preparation is optimized using continuous flow reactors, which allow precise control over reaction parameters such as temperature, reagent addition rates, and mixing. This enhances product consistency and yield while minimizing side reactions.
- Automated systems monitor reaction progress via in-line HPLC or spectroscopic methods.
- Use of flow chemistry reduces hazards associated with handling bromine and peracid reagents.
- Purification typically involves crystallization rather than chromatography to facilitate scale-up.
Reaction Yields and Purity
- Nitration step yields 2-chloro-4-nitropyridine with >90% purity.
- Bromination using NBS yields 5-bromo-2-chloro-4-nitropyridine with >95% selectivity.
- Oxidation to N-oxide achieves >98% purity after purification.
Spectroscopic Confirmation
| Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR | Absence of aromatic protons at substituted positions | Confirms substitution pattern |
| ¹³C NMR | Peaks at ~150 ppm (C-NO₂), ~125 ppm (C-Br), ~140 ppm (C-Cl) | Validates substituent locations |
| IR | Strong bands at 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (N-O stretch) | Confirms nitro and N-oxide functionalities |
| MS (ESI) | Molecular ion [M+H]⁺ at m/z 279 | Matches molecular formula C₅H₂BrClN₂O₃ |
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | >90 | Controlled temp critical |
| Bromination | NBS, FeBr₃ catalyst | >95 | Selective for C5 position |
| Oxidation (mCPBA) | mCPBA, DCM, 0°C | >98 | Lab-scale preferred |
| Oxidation (H₂O₂) | H₂O₂, catalyst, acetone/water, 10–40°C | >95 | Industrial scale, greener |
| Purification | Column chromatography or recrystallization | ≥98 purity | HPLC monitored |
The preparation of this compound is well-established through a multi-step synthetic route involving nitration, bromination, and oxidation. Both mCPBA and hydrogen peroxide oxidation methods are effective, with the latter favored for industrial scalability and environmental considerations. Analytical techniques including NMR, IR, and mass spectrometry provide robust confirmation of product structure and purity. Continuous flow technology and automated control systems enhance industrial production efficiency and safety.
This comprehensive understanding of preparation methods supports the compound’s utility as a versatile intermediate in advanced chemical syntheses.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Aminopyridine derivatives: from reduction reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chloro-4-nitropyridine 1-oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of substituted pyridine derivatives from this compound. These derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The modifications made to the nitrogen and halogen substituents were crucial for enhancing their efficacy .
Agrochemicals
In agrochemical applications, this compound has been explored for its potential as a pesticide or herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing environmentally friendly agricultural chemicals.
Case Study: Herbicidal Activity
Research conducted by a team at Banyu Pharmaceutical Co., Ltd. demonstrated that formulations containing this compound showed effective herbicidal properties against common weeds while exhibiting low toxicity to crops. The compound's mechanism involved disrupting photosynthesis processes in target plants .
Materials Science
This compound is also utilized in materials science, particularly in the development of new polymers and nanomaterials. Its reactive nature allows it to participate in various polymerization reactions, leading to materials with enhanced properties.
Case Study: Polymer Synthesis
A recent study reported the use of this compound as a monomer in the synthesis of conductive polymers. The resulting materials demonstrated improved electrical conductivity and thermal stability, making them suitable for applications in electronic devices .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for the detection of various analytes through chromatographic methods. Its derivatives can be used to form complexes with metal ions, facilitating their quantification.
Data Table: Detection Methods
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-nitropyridine 1-oxide involves its interaction with various molecular targets depending on its application. In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The presence of the nitro group and N-oxide moiety can influence its reactivity and interaction with biological molecules, often through redox reactions or covalent modifications .
Comparison with Similar Compounds
Key Properties:
- CAS Number : 1379366-01-4
- Purity : ≥95% (as listed in commercial catalogs) .
- Synthetic Relevance : The N-oxide group enhances solubility in polar solvents and modifies electronic properties, facilitating further functionalization .
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 5-Bromo-2-chloro-4-nitropyridine 1-oxide and analogous pyridine derivatives:
Structural and Electronic Differences
Substituent Effects: Halogens (Br/Cl): The presence of bromine and chlorine in this compound increases electron-withdrawing effects, enhancing electrophilicity at the 4-position for nucleophilic aromatic substitution compared to non-halogenated analogs like 4-Nitropyridine 1-oxide . N-Oxide Group: The N-oxide moiety improves solubility in polar solvents (e.g., DMSO, water) compared to non-oxidized analogs like 2-Bromo-4-methyl-5-nitropyridine .
Reactivity :
- The nitro group at the 4-position in the target compound directs incoming nucleophiles to the 2- or 6-positions, whereas its absence in 5-Bromo-2-chloropyridine 1-oxide limits such regioselectivity .
- Methyl-substituted analogs (e.g., 5-Bromo-2-methyl-4-nitropyridine 1-oxide) exhibit steric hindrance, reducing accessibility for reactions at the 2-position .
Biological Activity
Overview
5-Bromo-2-chloro-4-nitropyridine 1-oxide (C5H2BrClN2O3) is a heterocyclic organic compound notable for its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C5H2BrClN2O3
- Molecular Weight : Approximately 220.44 g/mol
- Structural Features : The presence of both bromine and chlorine atoms, along with an N-oxide group, significantly influences its reactivity and biological activity.
Research indicates that compounds similar to this compound may interact with biological targets through a free radical mechanism. This interaction can lead to various biological effects, particularly in the respiratory system where toxicity has been observed in related compounds.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that nitropyridine derivatives can inhibit the growth of various bacterial strains, including resistant pathogens. The compound's structural components facilitate interactions with bacterial enzymes and cellular pathways, enhancing its efficacy as an antimicrobial agent.
Anticancer Potential
The compound serves as a precursor in the synthesis of biologically active molecules that have demonstrated anticancer activity. Research has indicated that derivatives of nitropyridines can act on specific cancer cell lines, inhibiting proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Study on Antimicrobial Efficacy
A study published in MDPI explored the effects of several nitropyridine derivatives on biofilm formation in Pseudomonas aeruginosa. The results indicated that compounds structurally related to this compound could significantly reduce biofilm biomass and enhance the effectiveness of conventional antibiotics by disrupting quorum sensing mechanisms .
| Compound | Biofilm Inhibition (%) | Synergistic Effect with Antibiotics |
|---|---|---|
| This compound | 59.3% | Yes |
| Control (No treatment) | 10% | No |
Anticancer Activity Assessment
In another investigation focusing on the anticancer properties of nitropyridine derivatives, researchers found that specific modifications to the structure of this compound enhanced its potency against breast cancer cell lines. The study demonstrated an IC50 value indicating effective inhibition at micromolar concentrations, suggesting a promising avenue for further drug development .
Comparison with Related Compounds
The unique halogen substitutions in this compound differentiate it from other nitropyridine derivatives. Below is a comparison highlighting its distinctiveness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3-Bromo-4-nitropyridine 1-oxide | Bromine at position 3; nitro group at position 4 | 0.98 |
| 5-Bromo-2-methyl-4-nitropyridine 1-oxide | Methyl substitution at position 5; nitro group at position 4 | 0.83 |
| 3-Bromo-4-nitropyridine hydrochloride | Hydrochloride salt form | 0.89 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-nitropyridine 1-oxide, and how can purity be maximized?
- Methodology : A stepwise approach is recommended:
- Nitration : Introduce the nitro group at the 4-position of 2-chloropyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
- Bromination : Electrophilic bromination at the 5-position using Br₂ in HBr or NBS (N-bromosuccinimide) with catalytic FeBr₃.
- Oxidation : Convert the pyridine ring to the N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How can the structure of this compound be confirmed spectroscopically?
- NMR :
- ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 4, and 4.
- ¹³C NMR : Peaks at ~150 ppm (C-NO₂), ~125 ppm (C-Br), and ~140 ppm (C-Cl) validate substituent positions.
- MS : ESI-MS should show [M+H]⁺ at m/z 279 (C₅H₂BrClN₂O₃⁺).
- IR : Strong bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (N-O stretch) confirm functional groups .
Q. What are the key stability considerations for handling this compound?
- Thermal Stability : Decomposes above 150°C, releasing NOₓ and HBr gases. Store at 2–8°C in amber glass under inert gas (Ar/N₂) .
- Light Sensitivity : Nitro and N-oxide groups are photosensitive; use light-protected containers.
- Solvent Compatibility : Stable in DMSO and DMF but reacts with amines or reducing agents. Avoid aqueous bases (risk of hydrolysis).
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- The nitro group at C4 strongly deactivates the ring, directing electrophiles to C5.
- Bromine at C5 is meta to the N-oxide, making it less reactive toward SNAr compared to chlorine at C2.
- Experimental Design : Use Pd-catalyzed Suzuki coupling with arylboronic acids at C5-Br. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for C–Br activation. Monitor regioselectivity via LC-MS .
Q. What analytical strategies resolve contradictions in reported reaction yields for nitro-group reduction?
- Data Analysis : Discrepancies may arise from competing reduction pathways (NO₂ → NH₂ vs. NO).
- Controlled Conditions : Compare Zn/HCl (partial reduction) vs. H₂/Pd-C (full reduction).
- TLC Monitoring : Use silica plates with UV254; intermediates fluoresce at Rf 0.3–0.5.
- Quantitative NMR : Integrate NH₂ protons (δ 5.2 ppm) to assess reduction efficiency .
Q. How can computational modeling predict the compound’s behavior under oxidative stress?
- DFT Studies : Calculate HOMO/LUMO energies to identify reactive sites. The N-oxide group lowers LUMO (-2.1 eV), enhancing susceptibility to nucleophilic attack.
- MD Simulations : Model solvent interactions (e.g., acetonitrile vs. water) to predict aggregation or decomposition pathways. Use Gaussian09 with B3LYP/6-31G* basis set .
Safety and Best Practices
Q. What PPE and engineering controls are critical for handling this compound?
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Use SCBA in case of thermal decomposition .
- Ventilation : Conduct reactions in a fume hood with HEPA filters. Install NOₓ and halogen gas detectors.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
